molecular formula C18H19N3O4 B2411210 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2097899-49-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2411210
CAS No.: 2097899-49-3
M. Wt: 341.367
InChI Key: BQIBJYIYORUILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a cyclopenta[c]pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the cyclopenta[c]pyridazine ring: This involves the condensation of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by cyclization to form the cyclopenta[c] structure.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the cyclopenta[c]pyridazine derivative through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl groups in the cyclopenta[c]pyridazine ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Alcohol derivatives of the cyclopenta[c]pyridazine ring.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide has potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzo[d][1,3]dioxole and cyclopenta[c]pyridazine moieties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The benzo[d][1,3]dioxole moiety might interact with aromatic amino acids in proteins, while the cyclopenta[c]pyridazine ring could fit into hydrophobic pockets, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the cyclopenta[c]pyridazine ring, making it less complex and potentially less active biologically.

    N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide: Lacks the benzo[d][1,3]dioxole moiety, which may reduce its stability and reactivity.

Uniqueness

The combination of the benzo[d][1,3]dioxole moiety and the cyclopenta[c]pyridazine ring in 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide provides a unique structural framework that can offer enhanced biological activity and stability compared to its simpler analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(9-12-4-5-15-16(8-12)25-11-24-15)19-6-7-21-18(23)10-13-2-1-3-14(13)20-21/h4-5,8,10H,1-3,6-7,9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBJYIYORUILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.